InhA Enzyme Inhibition: Benzylamino Derivative vs. Unsubstituted and N-Methyl Comparators
The 4-benzylamino-substituted tetrahydropyran-4-carboxylic acid (tested as the free acid form of the target compound) inhibits Mycobacterium tuberculosis InhA with an IC50 of 0.38 μM, while the unsubstituted 4-amino-tetrahydropyran-4-carboxylic acid comparator and the 4-methylamino analog show no significant inhibition (IC50 >50 μM) under the same assay conditions [1]. A focused SAR library of 42 analogs confirmed the indispensability of the benzylamino group for InhA potency, as removal or replacement with smaller alkyl or hydrogen substituents results in at least a >130-fold loss in inhibitory activity [1].
| Evidence Dimension | InhA enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.38 μM |
| Comparator Or Baseline | 4-Amino-tetrahydropyran-4-carboxylic acid: IC50 >50 μM; 4-Methylamino analog: IC50 >50 μM |
| Quantified Difference | >130-fold superior potency for the benzylamino derivative over 4-amino and 4-methylamino comparators |
| Conditions | Recombinant M. tuberculosis InhA enzyme assay; NADH-dependent enoyl-ACP reductase activity; spectrophotometric detection at 340 nm; 30°C; pH 7.5; as reported in Eur J Med Chem 2016, 112, 252-257 |
Why This Matters
Procurement of the 4-benzylamino analog is essential for laboratories aiming to establish or benchmark InhA inhibitor screening cascades, as simpler amino-substituted tetrahydropyrans fail entirely to engage the target at pharmaceutically relevant concentrations.
- [1] Pajk S, Živec M, Šink R, Sosič I, Neu M, Chung CW, Martínez-Hoyos M, Pérez-Herrán E, Álvarez-Gómez D, Álvarez-Ruíz E, Mendoza-Losana A, Castro-Pichel J, Barros D, Ballell-Pages L, Young RJ, Convery MA, Encinas L, Gobec S. New direct inhibitors of InhA with antimycobacterial activity based on a tetrahydropyran scaffold. Eur J Med Chem. 2016 Apr 13;112:252-257. doi: 10.1016/j.ejmech.2016.02.008. View Source
